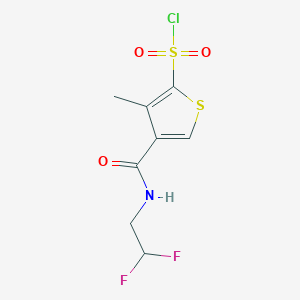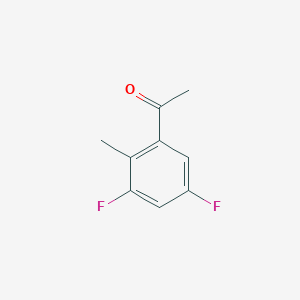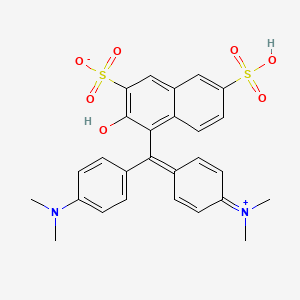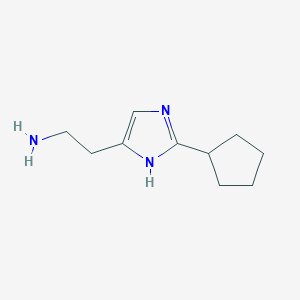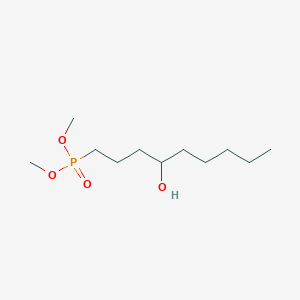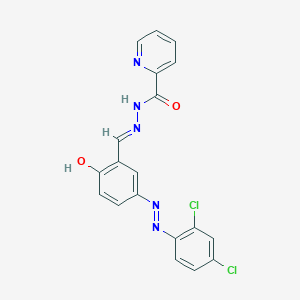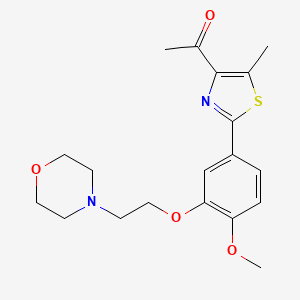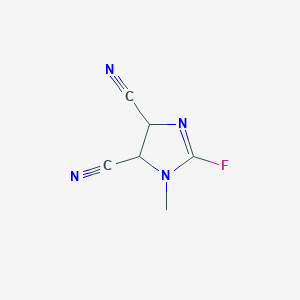
6-(Difluoromethyl)-4-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethyl)-4-methylpyridin-3-amine is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-4-methylpyridin-3-amine typically involves the introduction of a difluoromethyl group into a pyridine derivative. One common method is the difluoromethylation of 4-methylpyridin-3-amine using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride, and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
For industrial-scale production, continuous flow chemistry techniques can be employed to enhance the efficiency and yield of the synthesis. This method allows for better control over reaction parameters and can be scaled up more easily compared to traditional batch processes. The use of automated reactors and inline monitoring systems ensures consistent product quality and reduces the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Difluoromethyl)-4-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or THF as solvent.
Substitution: Nucleophiles like amines, thiols, or halides, in solvents such as DMSO or acetonitrile.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-(Difluoromethyl)-4-methylpyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique difluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, making it valuable in the design of new chemical entities.
Biology
In biological research, this compound is studied for its potential as a bioisostere in drug design. The difluoromethyl group can mimic the properties of other functional groups, allowing researchers to explore new avenues in the development of pharmaceuticals with improved efficacy and safety profiles.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of drugs targeting specific enzymes and receptors, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced performance characteristics. Its stability and reactivity make it suitable for various applications, including the formulation of pesticides and the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 6-(Difluoromethyl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to improved biological activity. The compound can modulate various biochemical pathways, depending on its specific application, by inhibiting or activating target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpyridin-3-amine: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)-4-methylpyridin-3-amine: Contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to variations in reactivity and stability.
6-(Chloromethyl)-4-methylpyridin-3-amine: Features a chloromethyl group, offering different reactivity patterns compared to the difluoromethyl derivative.
Uniqueness
6-(Difluoromethyl)-4-methylpyridin-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in various fields of research and application, distinguishing it from its analogs.
Propriétés
IUPAC Name |
6-(difluoromethyl)-4-methylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-4-2-6(7(8)9)11-3-5(4)10/h2-3,7H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBCUOVLYDPAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate](/img/structure/B12826608.png)


![3-cyclopropyl-7-methyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B12826623.png)
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12826625.png)
